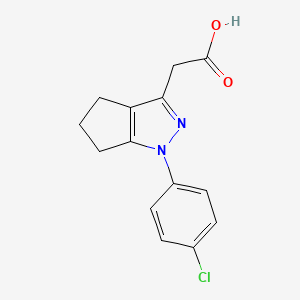
3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 This compound is known for its unique structure, which includes a cyclopentapyrazole ring and a p-chlorophenyl group
Preparation Methods
The synthesis of 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-(p-chlorophenyl)- stands out due to its unique structural features and reactivity. Similar compounds include other cyclopentapyrazole derivatives and p-chlorophenyl-containing molecules. The uniqueness of this compound lies in its combination of these two structural motifs, which imparts distinct chemical and biological properties .
Properties
CAS No. |
21484-54-8 |
|---|---|
Molecular Formula |
C14H13ClN2O2 |
Molecular Weight |
276.72 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]acetic acid |
InChI |
InChI=1S/C14H13ClN2O2/c15-9-4-6-10(7-5-9)17-13-3-1-2-11(13)12(16-17)8-14(18)19/h4-7H,1-3,8H2,(H,18,19) |
InChI Key |
XWEWKRMDHSSBML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CC(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















